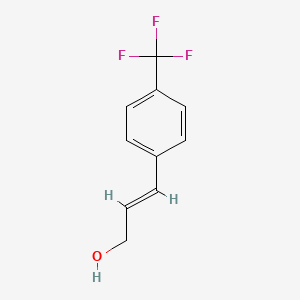
(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol
Descripción general
Descripción
“(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol” is a chemical compound with the CAS Number: 125617-18-7 . It has a molecular weight of 202.18 g/mol and its molecular formula is C10H9F3O . The IUPAC name for this compound is (2E)-3-[4-(trifluoromethyl)phenyl]-2-propen-1-ol .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl group, which is connected to a prop-2-en-1-ol group . The InChI key for this compound is INQSGMFXAGSIPB-OWOJBTEDSA-N .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .Aplicaciones Científicas De Investigación
Highly Stereocontrolled Access to Trifluoro Compounds
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol is prepared with high enantiomeric purity through lipase-mediated kinetic resolution. This resolved alcohol is successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its application in synthesizing trifluoromethylated compounds (Shimizu, Sugiyama, & Fujisawa, 1996).
Spectroelectrochemical Applications
3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol is used to synthesize novel phthalocyanines. The electrochemical properties of these phthalocyanines are studied using various techniques, indicating their potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Intramolecular Diels–Alder Reactions
4-Phenyl-2,3,5,6-tetrafluorophenyl prop-2-enyl ether undergoes pyrolysis, leading to a mix of products including compounds formed from intramolecular Diels–Alder reactions. This showcases the compound's involvement in complex chemical transformations (Allen et al., 2001).
Applications in Nonlinear Optical Properties
Chalcone derivatives with trifluoromethyl groups are studied for their third-order nonlinear optical properties. Their significant optical limiting properties suggest potential applications in nonlinear optical (NLO) devices (D’silva et al., 2012).
Applications in Organic Synthesis
(E)-3,3,3-trifluoro-1-propenyl phenyl sulfoxide, a compound with a trifluoromethyl group, is used as a building block in organic synthesis. It shows high diastereoselectivity in the Michael reaction, demonstrating its utility in stereocontrolled synthetic processes (Yamazaki & Ishikawa, 1985).
Application in Photoluminescence and Electroluminescence
Iridium complexes with trifluoromethyl-substituted ligands are synthesized and studied for their photoluminescence and electroluminescence properties. These complexes, with their varying emission spectra, show potential in OLED applications (Xu et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6,14H,7H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQSGMFXAGSIPB-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



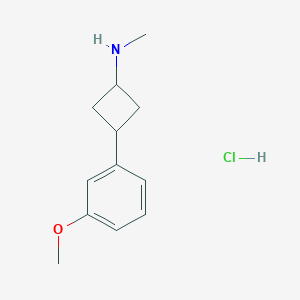
![((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic)](/img/structure/B2466768.png)
![N-[(7-Hydroxy-4-Methyl-2-Oxo-2h-Chromen-8-Yl)methyl]-L-Leucine](/img/structure/B2466769.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2466771.png)
![N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2466772.png)
![(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2466773.png)
![(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2466775.png)
![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)
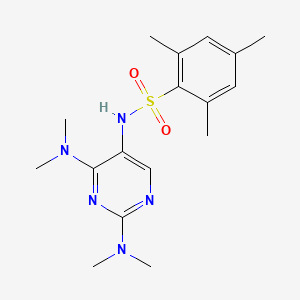
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2466778.png)
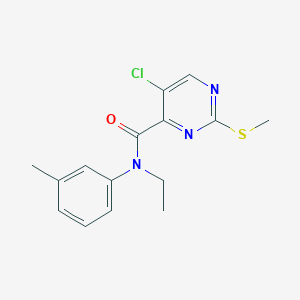
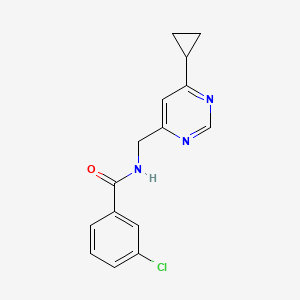
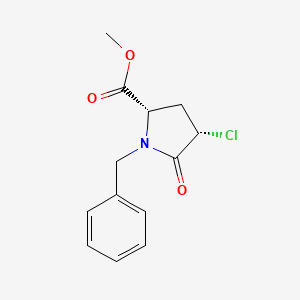
![3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2466787.png)